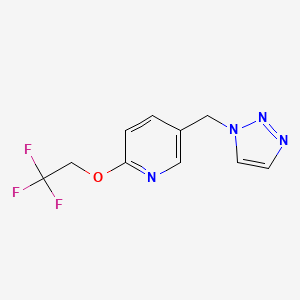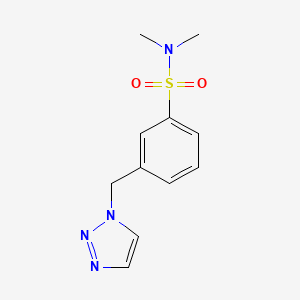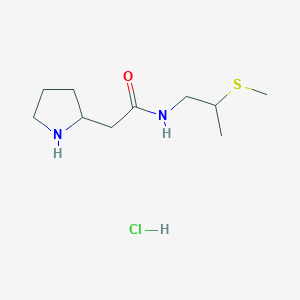![molecular formula C16H28N4OS B7632771 3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)
3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a critical role in the development and function of immune cells.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in scientific research, particularly in the field of immunology. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the development and function of B-cells. Inhibitors of BTK, such as TAK-659, have shown promise as potential therapies for B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has also been studied for its potential to enhance the efficacy of immunotherapy in cancer treatment.
Mechanism of Action
TAK-659 is a potent and selective inhibitor of BTK, which plays a critical role in the development and function of B-cells. BTK is a cytoplasmic protein kinase that is activated by the binding of antigens to the B-cell receptor. Activation of BTK leads to downstream signaling events that ultimately result in the activation of transcription factors and the production of cytokines and chemokines. Inhibition of BTK by TAK-659 blocks these signaling events, resulting in the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on B-cell activation and proliferation in vitro and in vivo. In preclinical studies, TAK-659 has been shown to inhibit the growth of B-cell malignancies and to enhance the efficacy of immunotherapy in cancer treatment. TAK-659 has also been shown to have anti-inflammatory effects in models of autoimmune disease and inflammatory disorders.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in immune cell development and function. TAK-659 has also been optimized for high yields and purity, making it suitable for use in a wide range of experiments. However, TAK-659 has some limitations as a tool compound. It is a small molecule inhibitor, which may limit its ability to penetrate certain cell types or tissues. Additionally, TAK-659 may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other immunomodulatory agents, such as checkpoint inhibitors or CAR-T cells. Another area of interest is the development of more potent and selective BTK inhibitors that may have improved efficacy and fewer off-target effects. Finally, the role of BTK in other cell types, such as T-cells, is an area of active investigation that may shed light on the broader immunomodulatory effects of BTK inhibitors.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 1-(tert-butyl)-3-methyl-1H-pyrazol-4-amine with ethyl 2-bromoacetate to form 1-(tert-butyl)-3-methyl-1H-pyrazol-4-yl)ethyl acetate. This intermediate is then reacted with thiolane-3-carboxylic acid to form the desired product, 3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea. The synthesis of TAK-659 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
3-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4OS/c1-11(14-9-20(16(3,4)5)18-12(14)2)17-15(21)19(6)13-7-8-22-10-13/h9,11,13H,7-8,10H2,1-6H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGZCAAXSNPDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)N(C)C2CCSC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-methoxy-1-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7632692.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-prop-2-enoxypyrrolidine](/img/structure/B7632708.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)

![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)

![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)

